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Introduction

AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinases AKT (also known

as protein kinase B) and p70 S6 kinase (p70S6K).[1][2][3] The PI3K/AKT/mTOR signaling

pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant

activation is a hallmark of many human cancers.[3] By targeting AKT and its downstream

effector p70S6K, AT7867 has shown potential as an anti-cancer agent by inducing apoptosis

and inhibiting tumor growth.[1][2] Additionally, AT7867 has been investigated for its role in

promoting the differentiation of pancreatic progenitor cells, suggesting its potential in

regenerative medicine.[4]

These application notes provide a comprehensive overview of in vivo study designs and

protocols for utilizing AT7867, targeted at researchers in oncology and regenerative medicine.

Signaling Pathway of AT7867
AT7867 exerts its biological effects by inhibiting the kinase activity of AKT and p70S6K. This

dual inhibition blocks the phosphorylation of downstream substrates, such as GSK3β (a

substrate of AKT) and S6 ribosomal protein (a substrate of p70S6K), leading to the disruption

of pro-survival and pro-proliferative signals.[1][2]
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Caption: Signaling pathway inhibited by AT7867.
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In Vivo Study Design and Dosage
Two primary in vivo study designs for AT7867 have been reported: direct administration for

oncology studies and pre-treatment of cells for regenerative medicine applications.

Oncology: Human Tumor Xenograft Model
This design is suitable for evaluating the anti-tumor efficacy of AT7867.

Experimental Workflow
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Caption: Experimental workflow for an AT7867 xenograft study.

Quantitative Data Summary
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Parameter Value Reference

Animal Model Athymic mice [1][2]

Tumor Model
U87MG human glioblastoma

xenograft (PTEN-deficient)
[1][2]

Dosage (Oral) 90 mg/kg [1][2]

Dosage (Intraperitoneal) 20 mg/kg [1][2]

Oral Bioavailability 44% [2]

Primary Endpoint
Inhibition of human tumor

growth
[1][2]

Pharmacodynamic Markers

Inhibition of phosphorylation of

GSK3β and S6 ribosomal

protein; Induction of apoptosis

(cleaved PARP)

[2]

Experimental Protocol

Cell Culture: Culture U87MG human glioblastoma cells in appropriate media until they reach

the desired confluence for implantation.

Animal Model: Use athymic nude mice, 6-8 weeks old.

Tumor Implantation: Subcutaneously inject approximately 5 x 106 U87MG cells in a suitable

vehicle (e.g., PBS or Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the

tumor with calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.

Randomization: Once tumors reach a mean volume of 100-200 mm3, randomize the mice

into treatment and control groups.

Drug Preparation and Administration:
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Oral (p.o.): Prepare AT7867 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral

gavage at a dose of 90 mg/kg.

Intraperitoneal (i.p.): Prepare AT7867 in a suitable vehicle for intraperitoneal injection at a

dose of 20 mg/kg.

Administer the drug or vehicle control according to the desired schedule (e.g., daily, once

every two days).

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the

study. The primary endpoint is typically a significant reduction in tumor growth in the treated

group compared to the control group.

Pharmacodynamic Analysis: At the end of the study, or at specific time points after the last

dose, collect tumor and plasma samples. Analyze tumor lysates by Western blot to assess

the phosphorylation status of AKT and p70S6K substrates (e.g., p-GSK3β, p-S6). Analyze for

markers of apoptosis such as cleaved PARP.

Regenerative Medicine: Pancreatic Progenitor Cell
Transplantation
This design evaluates the effect of AT7867 pre-treatment on the differentiation and function of

transplanted cells. In this model, AT7867 is not administered directly to the animals.

Experimental Workflow
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Caption: Workflow for transplanting AT7867-treated pancreatic progenitors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1666108?utm_src=pdf-body
https://www.benchchem.com/product/b1666108?utm_src=pdf-body
https://www.benchchem.com/product/b1666108?utm_src=pdf-body
https://www.benchchem.com/product/b1666108?utm_src=pdf-body
https://www.benchchem.com/product/b1666108?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary

Parameter
Control Group (-
AT7867)

AT7867-Treated
Group (+AT7867)

Reference

Animal Model
Diabetic SCID beige

mice

Diabetic SCID beige

mice
[1]

Cell Type

Human iPSC-derived

pancreatic progenitors

(PPs)

Human iPSC-derived

pancreatic progenitors

(PPs)

[1]

In Vitro AT7867

Treatment
Vehicle

Specific concentration

and duration (not

specified in abstract)

[1]

Transplantation Site Kidney capsule Kidney capsule [1]

Time to

Hyperglycemia

Reversal

~70 days ~45 days [1]

Graft Size

Larger, with

multiloculated cystic

masses

Smaller, with small

cysts
[1]

β-cell Maturation (%

MAFA+ cells)
3.9% 32.07% [1]

Experimental Protocol

Pancreatic Progenitor (PP) Cell Generation: Differentiate human induced pluripotent stem

cells (iPSCs) into pancreatic progenitors using an established protocol.

AT7867 Treatment (In Vitro): During the final stages of PP differentiation, treat the cells with

AT7867 at an optimized concentration and for a specific duration. A control group should be

treated with a vehicle.

Animal Model: Induce diabetes in SCID beige mice using streptozotocin. Confirm

hyperglycemia (e.g., blood glucose >20 mM).
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Cell Transplantation: Harvest the AT7867-treated and control PP cells. Transplant a defined

number of cell clusters under the kidney capsule of the diabetic mice.

Post-Transplantation Monitoring:

Monitor blood glucose levels and body weight regularly.

Perform glucose tolerance tests at specified intervals to assess the function of the

transplanted cells.

Endpoint Analysis:

The primary endpoint is the time to hyperglycemia reversal.

At the end of the study, harvest the kidney grafts for histological and immunohistochemical

analysis to assess cell maturation (e.g., staining for insulin, glucagon, and MAFA),

proliferation, and off-target tissue formation.

Conclusion

AT7867 is a versatile small molecule with potential applications in both oncology and

regenerative medicine. The in vivo study designs presented here provide a framework for

researchers to investigate its efficacy and mechanisms of action in relevant preclinical models.

Careful consideration of the experimental design, including the choice of animal model, dosage

and administration route, and relevant endpoints, is crucial for obtaining robust and translatable

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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